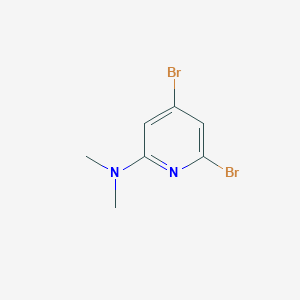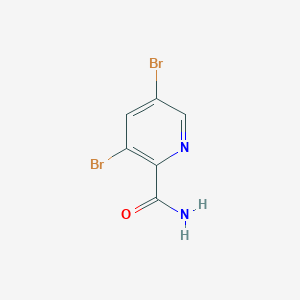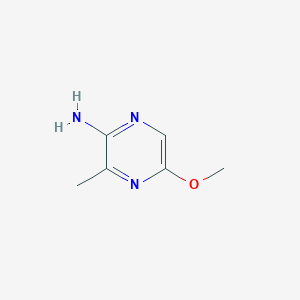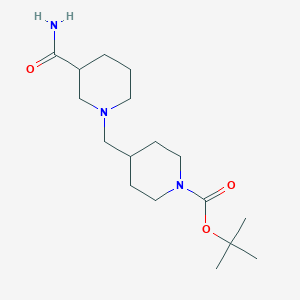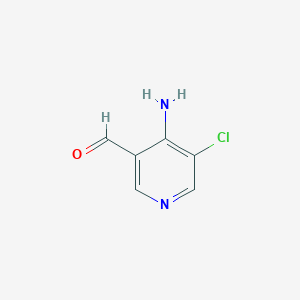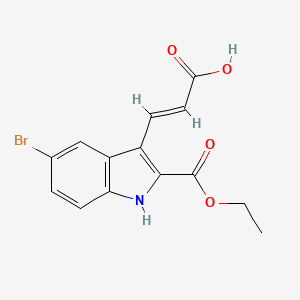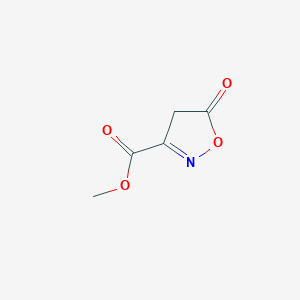
1-Isopropylcyclopropanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cardiovascular Research
Dobutamine, a derivative of isoproterenol modified to reduce certain side effects, demonstrates significant inotropic efficacy by directly acting on β1 cardiac receptors. It offers a unique insight into the development of cardiovascular drugs with minimized chronotropic, arrhythmogenic, and vascular side effects, as observed in studies involving dogs and isolated cat papillary muscles. This research provides a foundation for understanding how modifications to compounds like 1-Isopropylcyclopropanamine could tailor therapeutic profiles for specific cardiovascular needs (Tuttle & Mills, 1975).
Neuropharmacological Research
Psychoactive arylcyclohexylamines, structurally similar to this compound, have been characterized and analyzed for their effects in biological matrices. This research contributes to understanding the potential of structurally related compounds in neuropharmacological applications, particularly concerning their analytical profiles and effects in biological systems (De Paoli et al., 2013).
Anticholinergic Drug Development
The development and understanding of anticholinergic drugs, such as atropine and scopolamine, provide insights into the therapeutic potential of compounds like this compound. These studies focus on the synthesis, characterization, and therapeutic uses of anticholinergic compounds, offering a perspective on how similar compounds might be utilized for medical applications (Poupko et al., 2007).
Metabolic Engineering for Alkaloid Production
Research into the metabolic engineering of medicinal plants, such as Atropa belladonna, to improve alkaloid composition highlights the potential for genetic modifications to enhance or modify the production of specific compounds, including those structurally related to this compound. This approach could pave the way for producing compounds with desired pharmacological properties through plant-based systems (Yun et al., 1992).
Direcciones Futuras
The future directions for research on “1-Isopropylcyclopropanamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound and its potential applications .
Propiedades
IUPAC Name |
1-propan-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6(7)3-4-6/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQMDPSJGINGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


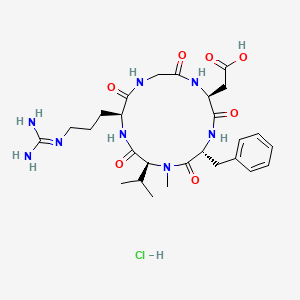
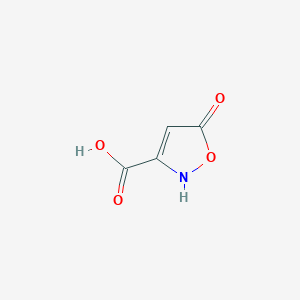
![2-Bromo-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1512410.png)
![tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate](/img/structure/B1512415.png)
